molecular formula C32H35N3O5 B12775061 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate CAS No. 80834-68-0

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate

Cat. No.: B12775061
CAS No.: 80834-68-0
M. Wt: 541.6 g/mol
InChI Key: FDMPNKGQKVQEBJ-AAGWESIMSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Rules Applied to Polycyclic Amine Derivatives

The compound’s IUPAC name, 1-benzyl-6-[(E)-3-[4-(3-methylphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydroquinolin-2-one oxalate , reflects a systematic hierarchy of structural features. The parent heterocycle is 3,4-dihydroquinolin-2-one , a bicyclic lactam (cyclic amide) characterized by a partially hydrogenated quinoline backbone with a ketone group at position 2. The numbering prioritizes the lactam oxygen, assigning position 1 to the nitrogen atom adjacent to the carbonyl group.

Substituents are enumerated as follows:

  • Benzyl group at position 1, directly attached to the lactam nitrogen.
  • (E)-3-[4-(3-methylphenyl)piperazin-1-yl]prop-1-enyl chain at position 6, extending from the dihydroquinoline ring.

The propenyl linker adopts an E-configuration, as indicated by the stereodescriptor in the name. The piperazine moiety (1,4-diazacyclohexane) is substituted at position 4 with a 3-methylphenyl group, adhering to IUPAC rules for numbering substituents on nitrogen heterocycles. The oxalate counterion, derived from oxalic acid, neutralizes the protonated piperazine nitrogens.

Table 1: Nomenclatural Breakdown of Key Structural Features
Component IUPAC Designation Source Concept
Parent structure 3,4-dihydroquinolin-2-one Lactam nomenclature
Benzyl substitution 1-benzyl Amine substituent rules
Propenyl-piperazine chain 6-[(E)-3-(4-(3-methylphenyl)piperazinyl]prop-1-enyl Alkenyl substituent rules
Counterion oxalate Salt nomenclature

Positional Isomerism in Dihydrocarbostyril-Benzyl-Piperazine Hybrid Systems

Positional isomerism in this hybrid system arises from three variables:

  • Substituent placement on the dihydrocarbostyril core : Moving the benzyl group from position 1 to 2 or the propenyl chain from position 6 to 7 would generate structural isomers. For example, a 2-benzyl-7-propenyl variant would exhibit distinct electronic and steric properties due to altered conjugation patterns with the lactam carbonyl.
  • Piperazine substitution pattern : The 3-methylphenyl group on the piperazine ring could theoretically occupy position 1 instead of 4, producing a regioisomer with different hydrogen-bonding capabilities.
  • Double-bond geometry : The (E)-configuration of the propenyl linker minimizes steric clashes between the piperazine and dihydrocarbostyril moieties. A (Z)-isomer would introduce unfavorable van der Waals interactions between the aromatic rings.

Synthetic preferences favor the reported isomer due to:

  • Enhanced stability of the (E)-alkene configuration under physiological conditions.
  • Optimal spatial alignment for potential receptor binding, inferred from analogous piperazine derivatives.

Oxalate Salt Formation: Counterion Selection Rationale

The oxalate salt form improves the compound’s physicochemical profile through:

  • Enhanced solubility : Protonation of the piperazine nitrogens (pKa ~9.5) at physiological pH increases hydrophilicity, while the dianionic oxalate counterion balances charge.
  • Crystallinity : Oxalate’s rigid planar structure facilitates lattice formation, aiding purification and characterization.
  • Acid-base stability : Oxalic acid (pKa1 = 1.27, pKa2 = 4.28) provides a buffering effect, stabilizing the compound against hydrolysis in aqueous media.
Comparative Analysis of Counterion Options
Counterion Advantages Disadvantages
Oxalate High crystallinity, dual charge capacity Renal toxicity at high doses
Hydrochloride Simple synthesis Hygroscopicity
Mesylate Improved solubility Sulfur-related impurities

Oxalate was selected over alternatives due to its ability to neutralize both piperazine nitrogens simultaneously, reducing ionic aggregation in nonpolar solvents.

Properties

CAS No.

80834-68-0

Molecular Formula

C32H35N3O5

Molecular Weight

541.6 g/mol

IUPAC Name

1-benzyl-6-[(E)-3-[4-(3-methylphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydroquinolin-2-one;oxalic acid

InChI

InChI=1S/C30H33N3O.C2H2O4/c1-24-7-5-11-28(21-24)32-19-17-31(18-20-32)16-6-10-25-12-14-29-27(22-25)13-15-30(34)33(29)23-26-8-3-2-4-9-26;3-1(4)2(5)6/h2-12,14,21-22H,13,15-20,23H2,1H3;(H,3,4)(H,5,6)/b10-6+;

InChI Key

FDMPNKGQKVQEBJ-AAGWESIMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC=CC3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Formation of Hydroxycarbostyril Derivatives

  • Hydroxycarbostyril derivatives are prepared as key intermediates, which are then functionalized further.
  • The reaction of hydroxycarbostyril with halogenoacetyl halides (e.g., chloroacetyl chloride) is performed in solvents such as carbon disulfide, nitrobenzene, or ethers (dioxane, tetrahydrofuran) at temperatures ranging from -10°C to 100°C, preferably 0°C to 60°C.
  • The molar ratio of halogenoacetyl halide to hydroxycarbostyril is typically 1:1 to 5:1 to ensure complete acylation.

Catalytic Reduction and Control of Double Bonds

  • Selective catalytic hydrogenation is employed to reduce carbonyl groups at specific positions without affecting the double bond between the 3- and 4-positions in the carbostyril skeleton.
  • Catalysts such as palladium on carbon or Raney nickel are used under hydrogen pressure (1-10 atm, preferably 1-3 atm) in solvents like methanol, ethanol, isopropanol, dioxane, or tetrahydrofuran.
  • Reaction temperatures range from -30°C to the solvent’s boiling point, with 0°C to room temperature being optimal.
  • This step yields the 3,4-dihydrocarbostyril structure essential for the target compound.

Reduction Methods for Carbonyl Groups

Two main reduction methods are applied to convert carbonyl groups to methylene groups:

  • Bamford-Stevens Reaction : Involves reaction with p-toluenesulfonylhydrazide in the presence of a base such as sodium methoxide or lithium aluminum hydride. The reaction proceeds at 0°C to 200°C, typically completing within 0.5 to 6 hours.
  • Wolff-Kishner Reduction : Uses hydrazine hydrate and a strong base (e.g., potassium hydroxide) in solvents like ethanol, toluene, or ethylene glycol. The reaction temperature is maintained between 70°C and 230°C for 8 to 30 hours.

Introduction of the 1-Benzyl Group

  • The 1-benzyl substitution on the carbostyril nitrogen is achieved by alkylation reactions.
  • Benzyl halides or benzyl sulfonates react with the carbostyril nitrogen under basic conditions.
  • Bases such as triethylamine, pyridine, or stronger organic/inorganic bases (e.g., potassium carbonate) are used.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at temperatures from room temperature to 100°C.

Attachment of the 3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl Side Chain

  • The side chain is introduced via a nucleophilic substitution or condensation reaction involving a haloalkaneamide derivative and the carbostyril intermediate.
  • The reaction is performed under dehydrohalogenation conditions using basic compounds such as triethylamine, DBU, or DABCO.
  • Solvents include lower alcohols (methanol, ethanol), ethers, or dioxane.
  • Reaction temperatures range from -20°C to 100°C, optimized to favor coupling without side reactions.

Formation of the Oxalate Salt

  • The final compound is converted to its oxalate salt by reaction with oxalic acid in an appropriate solvent.
  • This step improves the compound’s stability and solubility for pharmaceutical applications.
  • Typical solvents include ethanol, methanol, or water.
  • The reaction is conducted at ambient temperature with stirring until complete salt formation is confirmed.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Solvents Temperature Range Notes
1 Hydroxycarbostyril acylation Halogenoacetyl halide (1.5-5 eq), base CS2, nitrobenzene, ethers -10°C to 100°C (0-60°C preferred) Controls acylation efficiency
2 Catalytic hydrogenation Pd/C or Raney Ni, H2 (1-3 atm) MeOH, EtOH, iPrOH, dioxane -30°C to boiling point (0°C to RT preferred) Selective reduction of carbonyl groups
3 Bamford-Stevens or Wolff-Kishner p-Toluenesulfonylhydrazide + base or hydrazine hydrate + base MeOH, EtOH, toluene, glycols 0-200°C (Bamford-Stevens), 70-230°C (Wolff-Kishner) Converts carbonyl to methylene
4 N-Benzylation Benzyl halide + base DMF, MeCN RT to 100°C Alkylation of carbostyril nitrogen
5 Side chain coupling Haloalkaneamide + base MeOH, EtOH, dioxane -20°C to 100°C Dehydrohalogenation reaction
6 Salt formation Oxalic acid MeOH, EtOH, water RT Formation of oxalate salt

Research Findings and Optimization Notes

  • The molar ratios of reagents are critical for yield optimization; for example, sodium borohydride is used in 1-3 equivalents for reductions.
  • The choice of solvent affects reaction rates and selectivity; ethers and alcohols are preferred for hydrogenation steps due to solubility and safety.
  • Temperature control is essential to prevent over-reduction or side reactions, especially in catalytic hydrogenation and reduction steps.
  • Basic compounds used in coupling reactions influence the reaction mechanism and product purity; organic bases like DBU and DABCO provide milder conditions compared to inorganic bases.
  • The oxalate salt form enhances the compound’s pharmaceutical properties, including stability and bioavailability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or anticancer agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.

    Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Features and Modifications

Compound Name/Identifier Core Structure Key Substituents Linker/Functional Group
1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate Dihydrocarbostyril Benzyl (position 1), 3-methylphenyl-piperazine (position 6) Propenyl linker, oxalate salt
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate Pyridazin-3-yl (aromatic), phenethylamino Phenethylamino linker
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate 6-Methylpyridazin-3-yl (aromatic), phenethylamino Phenethylamino linker
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate 3-Methylisoxazol-5-yl (heterocyclic), phenethylthio Thioether linker
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl benzoate 3-Methylisoxazol-5-yl (heterocyclic), phenethoxy Ether linker

Key Differences and Implications

Core Structure :

  • The dihydrocarbostyril core of the target compound is distinct from the ethyl benzoate backbone of the compared analogs. Dihydrocarbostyril derivatives are associated with dopaminergic activity, while ethyl benzoates often target adrenergic or serotonergic pathways .

Substituent Effects: The 3-methylphenyl-piperazine group in the target compound may enhance selectivity for serotonin receptors (e.g., 5-HT1A) compared to the pyridazine or isoxazole substituents in I-6230 and I-6373, which are typically linked to kinase or GABAergic modulation .

Salt Formulation :

  • The oxalate salt of the target compound likely improves aqueous solubility compared to the neutral ethyl esters in the analogs, which may exhibit lower bioavailability due to lipophilicity .

Pharmacological Hypotheses

  • Receptor Affinity : The piperazine moiety in the target compound suggests affinity for serotonin or dopamine receptors, whereas the pyridazine/isoxazole groups in I-6230–I-6473 may prioritize interactions with ion channels or enzymes.
  • Metabolic Stability : The thioether linker in I-6373 is prone to oxidation, whereas the oxalate salt and propenyl linker in the target compound may confer better metabolic stability.

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